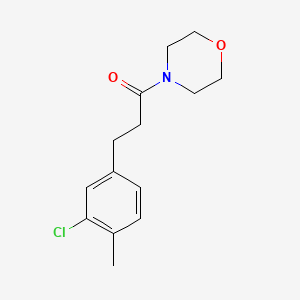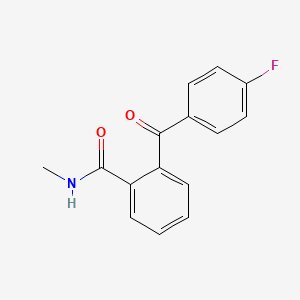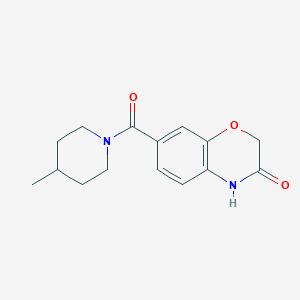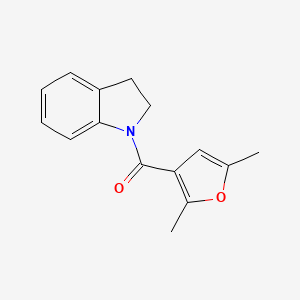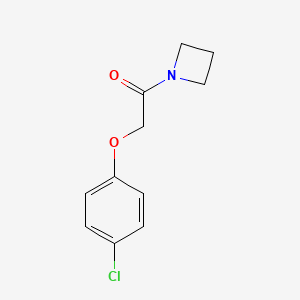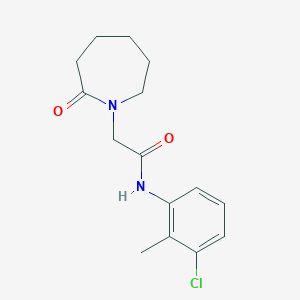
N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide, also known as CTZ, is a chemical compound that has received significant attention from the scientific community due to its various applications in the field of medicinal chemistry. CTZ belongs to the class of triazole-containing compounds, which have been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory effects.
科学研究应用
N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide has been extensively studied for its potential applications as a therapeutic agent in various diseases. One of the most promising applications of N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide is in the treatment of cancer. Several studies have shown that N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide exhibits potent antitumor activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of an enzyme called topoisomerase II, which is essential for DNA replication and cell division.
In addition to its anticancer properties, N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide has also been investigated for its antimicrobial and antifungal activities. N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide has been shown to inhibit the growth of several pathogenic bacteria and fungi, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus fumigatus. N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide achieves this by disrupting the cell membrane and inhibiting the synthesis of essential cellular components, such as proteins and nucleic acids.
作用机制
The mechanism of action of N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide is not fully understood, but several studies have shed light on its molecular targets and pathways. N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. By inhibiting topoisomerase II, N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide induces DNA damage and triggers apoptosis in cancer cells. N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying chromatin structure. By inhibiting HDACs, N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide alters the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide exhibits several biochemical and physiological effects that are relevant to its therapeutic potential. N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases. N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and promote tumor metastasis. In addition, N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
实验室实验的优点和局限性
N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide exhibits potent activity against cancer cells and pathogenic microorganisms at low concentrations, making it an attractive candidate for drug development. N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide also exhibits selectivity for cancer cells and pathogenic microorganisms, while sparing normal cells and commensal microorganisms. This selectivity is due to the differential expression of molecular targets and pathways in diseased versus healthy cells.
However, N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide also has some limitations for lab experiments. N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide is a relatively complex molecule that requires specialized synthetic techniques and equipment for its preparation. N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide is also prone to degradation and instability under certain conditions, such as exposure to light and moisture. These limitations can affect the reproducibility and reliability of lab experiments using N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide.
未来方向
There are several future directions for research on N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide. One direction is to investigate the structure-activity relationship (SAR) of N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide and its analogs to identify more potent and selective compounds. Another direction is to explore the therapeutic potential of N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide in other diseases, such as autoimmune disorders and neurodegenerative diseases. N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide has also been shown to exhibit synergistic effects with other anticancer agents, such as cisplatin and doxorubicin, suggesting that N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide may be useful in combination therapies. Finally, the development of new synthetic methods for N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide and its analogs may enable the production of larger quantities of these compounds for preclinical and clinical studies.
合成方法
The synthesis of N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide involves the reaction of 5-methyl-2-phenyl-1H-1,2,3-triazole-4-carboxylic acid with cyclopropylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is typically carried out in a solvent such as DMF (N,N-dimethylformamide) or DCM (dichloromethane) at room temperature for several hours. The resulting product is purified by column chromatography or recrystallization to obtain N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide in high yield and purity.
属性
IUPAC Name |
N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-9-12(13(18)14-10-7-8-10)16-17(15-9)11-5-3-2-4-6-11/h2-6,10H,7-8H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGUCJLULWAFLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C(=O)NC2CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-5-methyl-2-phenyltriazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






